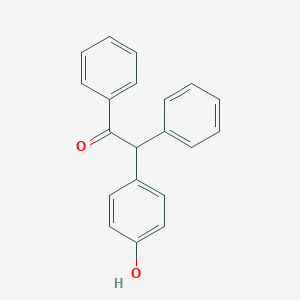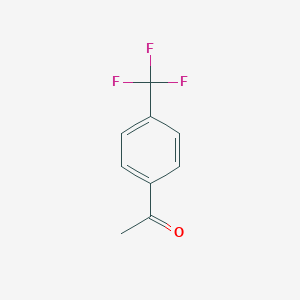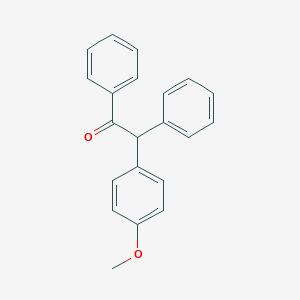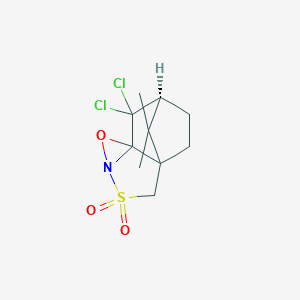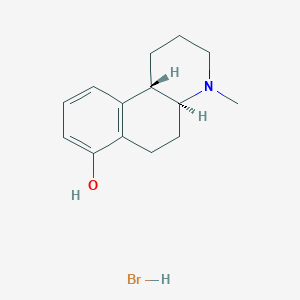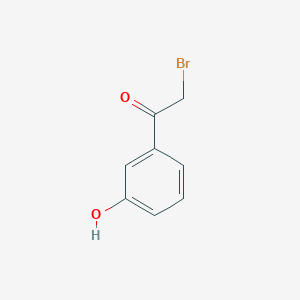![molecular formula C28H38O5Si2 B134028 [2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate CAS No. 140220-31-1](/img/structure/B134028.png)
[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate is a useful research compound. Its molecular formula is C28H38O5Si2 and its molecular weight is 510.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Chemical Transformations
Asymmetric Synthesis of Taxol Side Chain : A study by Er and Coşkun (2009) discusses the synthesis of taxol side chain precursors using cis (-)-menthyl phenylglycidates, highlighting the compound's potential in the asymmetric synthesis of complex molecules (Er & Coşkun, 2009).
Intramolecular Carbocyclization : Research by Gimazetdinov et al. (2017) explores intramolecular carbocyclization reactions, demonstrating the compound's utility in constructing bicyclic structures and discussing potential synthetic pathways (Gimazetdinov et al., 2017).
Crystal Structure Analysis
- Crystal Structure of Quinoxalines Derivatives : A study by Abad et al. (2020) on quinoxalines derivatives reveals insights into their crystal structure, suggesting the compound's relevance in material science and drug design (Abad et al., 2020).
Chemical Reactivity and Synthetic Applications
Zinc- and Samarium-Promoted Substitution Reactions : Valiullina et al. (2018) discuss reactions of azetidin-2-yl acetates with halogen derivatives, highlighting complex reaction mechanisms and potential synthetic applications (Valiullina et al., 2018).
Hydroamination of Tetrahydroindoles : Research by Sobenina et al. (2010) on the hydroamination of tetrahydroindoles presents methods for synthesizing amino derivatives of indole, showcasing the compound's potential in organic synthesis (Sobenina et al., 2010).
Material Science and Nanotechnology
- Photoalignment of Nematic Liquid Crystal : Hegde et al. (2013) investigate the photoalignment properties of prop-2-enoates, suggesting the compound's application in the development of liquid crystal displays (LCDs) and other optoelectronic devices (Hegde et al., 2013).
Propiedades
Número CAS |
140220-31-1 |
|---|---|
Nombre del producto |
[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate |
Fórmula molecular |
C28H38O5Si2 |
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
[2-[[dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate |
InChI |
InChI=1S/C28H38O5Si2/c1-7-27(29)31-21-25(19-23-15-11-9-12-16-23)34(3,4)33-35(5,6)26(22-32-28(30)8-2)20-24-17-13-10-14-18-24/h7-18,25-26H,1-2,19-22H2,3-6H3 |
Clave InChI |
UEEGQAUULCLARS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C(CC1=CC=CC=C1)COC(=O)C=C)O[Si](C)(C)C(CC2=CC=CC=C2)COC(=O)C=C |
SMILES canónico |
C[Si](C)(C(CC1=CC=CC=C1)COC(=O)C=C)O[Si](C)(C)C(CC2=CC=CC=C2)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)
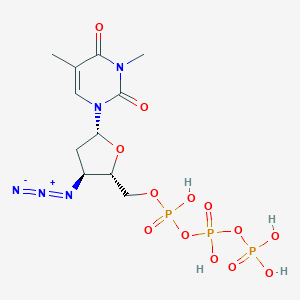
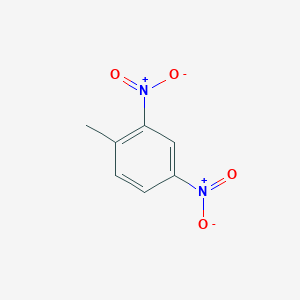
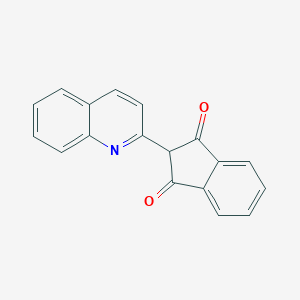
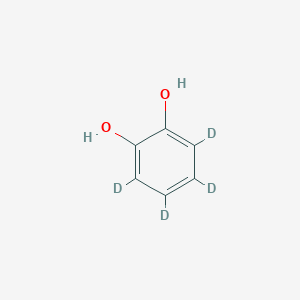
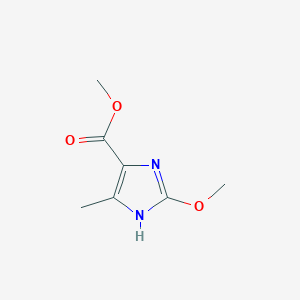
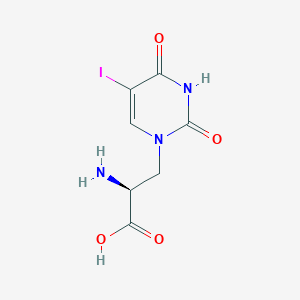
![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)
